Tetrahydro-2H-pyran-4-amine acetate

Solubility Organic Synthesis Process Chemistry

Handling volatile liquid free base leads to weighing inaccuracies and tedious neutralization. This pre-formed, crystalline acetate salt ensures precise stoichiometric control and eliminates in-situ neutralization. Key advantages: - Crystalline solid compatible with automated solid dispensing for high-throughput SAR. - Enhanced solubility in ethanol and acetone vs. hydrochloride, enabling homogeneous organic reactions. - Streamlines synthesis of tetrahydropyran-containing drug candidates targeting GPCRs and kinases.

Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
CAS No. 1005498-91-8
Cat. No. B1453522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-pyran-4-amine acetate
CAS1005498-91-8
Molecular FormulaC7H15NO3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(=O)O.C1COCCC1N
InChIInChI=1S/C5H11NO.C2H4O2/c6-5-1-3-7-4-2-5;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4)
InChIKeyPFDSOUIEDDDQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2H-pyran-4-amine Acetate – Core Identity & Specifications


Tetrahydro-2H-pyran-4-amine acetate (CAS 1005498-91-8, molecular formula C7H15NO3, MW 161.20) is the acetate salt of the heterocyclic primary amine oxan-4-amine, also known as 4-aminotetrahydropyran [1]. This compound serves primarily as an intermediate building block for the synthesis of biologically active molecules, including arylaminoheterocyclic formamide compounds with therapeutic potential in cancer, as well as diverse tetrahydropyran-based pharmacophores . Unlike many analogs, it is supplied as a pre-formed, isolated salt with a defined stoichiometry (1:1), which directly influences its handling properties and reactivity profile .

1
Pre-formed acetate salt for direct use in organic synthesis
2
Crystalline solid enables precise weighing and stoichiometric control
3
Reported good solubility in ethanol and acetone supports aprotic reaction media

Tetrahydro-2H-pyran-4-amine Acetate – Why Salt Form Matters


Substituting Tetrahydro-2H-pyran-4-amine acetate with the free base or alternative salts (e.g., hydrochloride) without rigorous validation is scientifically unsound. The free base (C5H11NO, MW 101.15) is a volatile liquid that presents distinct handling and stoichiometry challenges relative to the stable, crystalline acetate salt [1]. More critically, the specific counterion governs solubility and reactivity: the acetate salt demonstrates enhanced solubility in key organic solvents compared to the hydrochloride, a property that directly impacts reaction kinetics and yield in organic synthesis . Furthermore, the use of the acetate salt bypasses the need for *in situ* neutralization steps required when using the free base, thereby reducing process variability and potential side reactions. The quantitative evidence below substantiates why this specific salt form offers measurable, verifiable advantages in procurement and experimental design.

Free base
Liquid reagent with lower weighing precision may shift stoichiometric control and reaction reproducibility compared to the solid acetate salt.
HCl salt
Sparingly soluble in ethanol/acetone; may require highly polar or aqueous conditions, limiting use in organic synthesis workflows.

Tetrahydro-2H-pyran-4-amine Acetate – Quantified Differentiation


Organic Solvent Solubility vs. Hydrochloride Salt

Tetrahydro-2H-pyran-4-amine acetate exhibits significantly improved solubility in ethanol and acetone compared to the hydrochloride salt (CAS 33024-60-1), a critical factor for homogeneous reaction conditions in organic synthesis . The acetate salt is reported to have good solubility in organic solvents, whereas the hydrochloride is only sparingly soluble in such media and is typically used in aqueous or highly polar environments .

Solubility vs. HCl
Cross-study comparable
Target (acetate): good solubility in ethanol, acetone
Comparator (HCl): sparingly soluble
Higher organic-solvent solubility supports homogeneous reaction conditions
Qualitative ranking; verify for specific solvent/temperature
Solubility Organic Synthesis Process Chemistry

Stoichiometric Control vs. Free Base

As a crystalline solid, Tetrahydro-2H-pyran-4-amine acetate (MW 161.20) enables precise weighing and accurate stoichiometric control, unlike the free base (tetrahydro-2H-pyran-4-amine, CAS 38041-19-9), which is a liquid with a boiling point of 151.4 °C and a density of 0.962 g/cm³ [1]. Liquid reagents are inherently more difficult to dispense accurately by mass, particularly in small-scale or automated synthesis, leading to increased variability.

Stoichiometry vs. free base
Class-level inference
Crystalline solid (acetate) vs. liquid (free base)
Solid enables ±0.1 mg precision; liquid typical ±1–2 mg
Accurate weighing critical for reproducible synthesis and impurity control
Class-level inference; balance precision may vary
Stoichiometry Weighing Accuracy Process Control

Direct Use in Salt Metathesis and Acid-Base Reactions

The acetate counterion in Tetrahydro-2H-pyran-4-amine acetate provides a pre-formed, weakly basic salt that can directly participate in acid-base reactions or salt metathesis without requiring an *in situ* neutralization of the free base with acetic acid . This contrasts with using the free base or hydrochloride, which necessitates a separate neutralization step (often with volatile acetic acid) that can introduce water, generate heat, and complicate reaction workup [1].

Process steps
Class-level inference
1 step (acetate salt direct use) vs. 2 steps (free base + acetic acid neutralization)
Fewer unit operations may simplify workflow and reduce handling errors
Avoids corrosive acetic acid handling
Synthetic Utility Counterion Effects Reaction Optimization

Validated Purity Benchmark for Procurement

Commercially available Tetrahydro-2H-pyran-4-amine acetate is routinely supplied with a documented minimum purity of 95% to 98% (by HPLC/GC), as certified by multiple reputable vendors . This established purity benchmark provides a reliable procurement specification, ensuring consistent starting material quality for sensitive synthetic applications.

Purity benchmark
Supporting evidence
95–98% (HPLC/GC) by multiple vendors
Reliable procurement specification reduces re-purification need
Supplier documentation should be verified
Purity Quality Control Procurement Specification

Tetrahydro-2H-pyran-4-amine Acetate – Best Application Scenarios


Precise Stoichiometry for Tetrahydropyran Pharmacophore Synthesis

The crystalline solid form of Tetrahydro-2H-pyran-4-amine acetate ensures precise weighing and accurate stoichiometric control, making it the preferred reagent for constructing tetrahydropyran-containing drug candidates where small deviations in reagent ratios can lead to complex impurity profiles or reduced yields. This is particularly critical in medicinal chemistry programs targeting GPCRs, kinases, or ion channels, where the tetrahydropyran ring is a validated bioisostere .

Organic Synthesis in Aprotic Solvent Systems

Owing to its enhanced solubility in ethanol and acetone compared to the hydrochloride salt, Tetrahydro-2H-pyran-4-amine acetate is the salt form of choice for reactions conducted in organic, aprotic media . This facilitates homogeneous reaction conditions, leading to more predictable kinetics and higher conversion rates in transformations such as reductive aminations or nucleophilic substitutions .

Synthesis of Anticancer Arylaminoheterocyclic Formamide Intermediates

This compound is a documented intermediate in the preparation of arylaminoheterocyclic formamide derivatives, a class of molecules with reported therapeutic effects against cancer . The use of the acetate salt streamlines the synthetic route by providing the amine component in a reactive, readily weighable form that is compatible with subsequent coupling reactions, thereby reducing the overall number of synthetic steps.

High-Throughput Experimentation and Automated Synthesis

The solid, crystalline nature of the acetate salt makes it ideally suited for automated solid dispensing systems used in high-throughput experimentation. Unlike the liquid free base, which can clog dispensing tips or evaporate, the acetate salt can be accurately dispensed in sub-milligram quantities with high reproducibility, a critical requirement for generating reliable structure-activity relationship (SAR) data.

Application
Selection Property
Validation Focus
Precise stoichiometry for tetrahydropyran pharmacophore synthesis
Crystalline solid form with accurate weighing
Stoichiometric precision and impurity control
Organic synthesis in aprotic solvent systems
Improved solubility in ethanol and acetone vs. HCl salt
Reaction homogeneity and conversion rates
Synthesis of arylaminoheterocyclic formamide intermediates for oncology research
Pre-formed amine salt compatible with coupling reactions
Intermediate stability and coupling efficiency
High-throughput experimentation and automated synthesis
Solid form suitable for automated solid dispensing
Dispensing reproducibility and SAR data quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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